

Evaluating the Carcinogenicity of Sudan I Across Different Animal Models: A Comparative Guide

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Compound of Interest		
Compound Name:	Sudan I	
Cat. No.:	B15565820	Get Quote

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This guide provides a comprehensive comparison of the carcinogenic effects of **Sudan I** in various animal models, supported by experimental data and detailed methodologies. **Sudan I**, a synthetic azo dye, has been classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), indicating that it is "not classifiable as to its carcinogenicity to humans" due to limited evidence in humans but sufficient evidence in experimental animals.[1] This document aims to consolidate the key findings from animal studies to aid in risk assessment and future research.

Comparative Carcinogenicity Data

The carcinogenic potential of **Sudan I** has been evaluated in several rodent species, primarily mice and rats, through various routes of administration. The liver and urinary bladder have been identified as the primary target organs for **Sudan I**-induced carcinogenicity.[2][3][4]



Animal Model	Route of Adminis tration	Target Organ	Dosage	Tumor Inciden ce	Latency	Key Finding s & BMDL10	Referen ce
Mouse	Subcutan eous Injection	Liver	Not specified in summary	Increase d incidence of liver tumors	Not specified in summary	Sudan I is carcinog enic, producin g liver tumors.	[1]
Mouse	Bladder Implantat ion	Urinary Bladder	Not specified in summary	Increase d incidence of bladder carcinom as	Not specified in summary	Sudan I is carcinog enic, producin g bladder tumors.	[1]
Mouse	Oral Administr ation	Not specified	Inadequa te dose level	Negative	Not specified in summary	The adequac y of the dose level used could not be assessed .	[1]
Rat	Oral Administr ation	Liver	Not specified	Not specified	Not specified	A Benchma rk Dose Lower Confiden ce Limit (BMDL10)	



						of 7.3 mg/kg body weight/da y was calculate d for hepatoce llular adenoma s in male rats.	
Rat	Oral Administr ation	Not specified	Inadequa te dose level	Negative	Not specified in summary	The adequacy of the dose level used could not be assessed.	[1]
Rabbit	Not specified in summary	Liver, Urinary Bladder	Not specified in summary	Reported to cause tumors.	Not specified in summary	Sudan I is known to cause the develop ment of tumors in rabbits.	[4]

BMDL₁₀: The lower 95% confidence limit on the benchmark dose for a 10% response.

Metabolic Activation and Carcinogenic Mechanisms





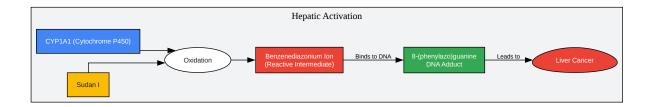


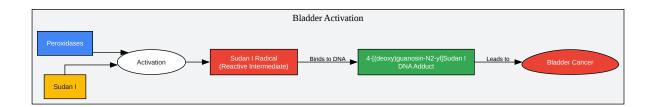
The organ-specific carcinogenicity of **Sudan I** is attributed to its metabolic activation into reactive electrophilic species that can bind to DNA, forming DNA adducts and leading to mutations. Two primary pathways of metabolic activation have been identified:

- Hepatic Activation (Liver Carcinogenicity): In the liver, Sudan I is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A1.[2][3] This process involves the oxidation of Sudan I, leading to the formation of a reactive benzenediazonium ion. This ion can then covalently bind to DNA, with the major adduct identified as 8-(phenylazo)guanine. The formation of these DNA adducts is a critical step in the initiation of liver cancer.
- Peroxidase-Mediated Activation (Bladder Carcinogenicity): In the urinary bladder, which has
 low levels of CYP enzymes, the metabolic activation of Sudan I is primarily mediated by
 peroxidases. This pathway involves the formation of a Sudan I radical that can directly react
 with DNA. The resulting major DNA adduct is 4-[(deoxy)guanosin-N2-yl]Sudan I. This
 mechanism explains the development of bladder tumors following direct implantation of
 Sudan I.

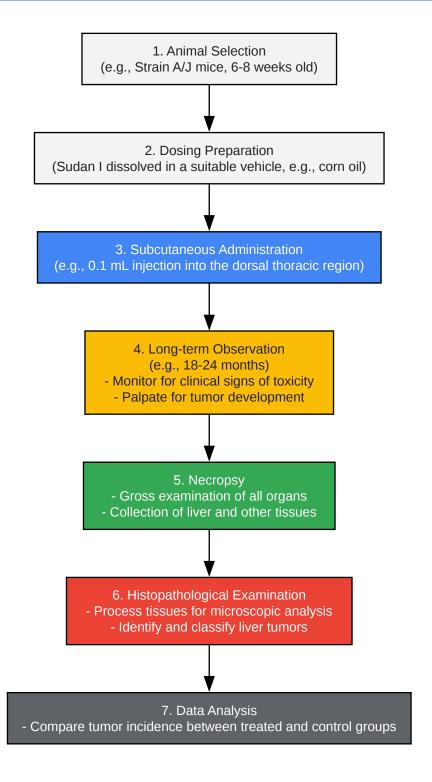
Below are diagrams illustrating these signaling pathways.











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References

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